3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Descripción

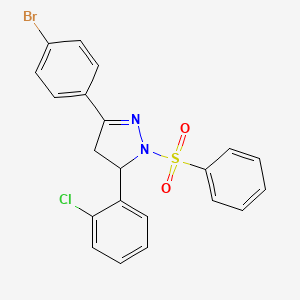

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a dihydropyrazole derivative featuring a heterocyclic core with halogenated aryl substituents (4-bromophenyl and 2-chlorophenyl) and a phenylsulfonyl group. Dihydropyrazoles are structurally characterized by a five-membered ring with two adjacent nitrogen atoms and a partially saturated backbone, which confers conformational flexibility and diverse reactivity. This compound’s halogen substituents (Br and Cl) may contribute to its electronic and steric profile, affecting crystal packing and intermolecular interactions .

Propiedades

IUPAC Name |

2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrClN2O2S/c22-16-12-10-15(11-13-16)20-14-21(18-8-4-5-9-19(18)23)25(24-20)28(26,27)17-6-2-1-3-7-17/h1-13,21H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDMPKFOIIGDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds similar to this compound have been shown to increase ROS levels in cancer cells, leading to oxidative stress and cell death .

- Caspase Activation : The activation of caspases, particularly caspase-3, is a critical step in the apoptotic pathway triggered by pyrazole derivatives .

- Cell Cycle Arrest : Studies have reported that certain pyrazole compounds can cause cell cycle arrest at various phases, which is crucial for their anticancer activity .

Anticancer Activity

A series of studies have evaluated the anticancer properties of pyrazole derivatives against various cancer cell lines. The following table summarizes some key findings related to the biological activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3f | MDA-MB-468 (triple-negative breast cancer) | 14.97 (24h) | Induces apoptosis via ROS and caspase activation |

| 2a | Bladder cancer (5637) | Not specified | Inhibits cell cycle progression |

| 2c | Bladder cancer (T24) | Not specified | Induces apoptosis |

Antimicrobial Activity

In addition to anticancer effects, pyrazole derivatives have demonstrated antimicrobial properties. For instance, compounds were tested against various bacterial strains and showed significant inhibition compared to standard antibiotics .

Case Studies

- Study on Triple-Negative Breast Cancer : A study evaluated the cytotoxic effects of a series of pyrazole derivatives on MDA-MB-468 cells. The results indicated that the most active compound induced significant apoptosis and cell cycle arrest due to increased ROS levels and caspase-3 activation .

- Bladder Cancer Research : Another investigation focused on bladder cancer cell lines (5637 and T24), revealing that specific pyrazole derivatives inhibited cell growth and induced apoptosis through similar oxidative stress mechanisms .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a complex molecular structure characterized by multiple functional groups, including bromine and chlorine substituents, which enhance its reactivity and biological activity. Its molecular formula is C₁₈H₁₄BrClN₂O₂S, with a molecular weight of approximately 405.8 g/mol. The presence of the phenylsulfonyl group is particularly noteworthy as it often contributes to the compound's pharmacological properties.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Studies have shown that 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of specific signaling pathways, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Research has indicated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in chronic inflammatory diseases . This suggests its utility in treating conditions like arthritis and other inflammatory disorders.

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Field studies have indicated that formulations containing this pyrazole derivative effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides . This selective toxicity is crucial for sustainable agricultural practices.

Herbicidal Properties

In addition to its pesticidal effects, research has explored the herbicidal potential of this compound. Laboratory assays demonstrated that it inhibits the growth of several common weeds by interfering with photosynthetic pathways, making it a candidate for developing new herbicides .

Polymer Chemistry

The structural characteristics of this compound allow it to be integrated into polymer matrices to enhance material properties. Studies have shown that incorporating pyrazole derivatives can improve thermal stability and mechanical strength in polymers used for various applications, including packaging and automotive parts .

Case Studies

Comparación Con Compuestos Similares

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 4)

- Key Features : Contains a thiazole ring fused to the pyrazole core, with 4-chlorophenyl and fluorophenyl substituents.

- Structural Comparison: Unlike the target compound, this analogue lacks a sulfonyl group but includes a triazole moiety.

- Crystallography: Exhibits isostructural packing with compound 5 (bromo analogue), but Cl vs. Br substitutions lead to minor adjustments in intermolecular distances (e.g., halogen···halogen contacts) .

4-(4-Bromophenyl)-2-(3-(4-Bromophenyl)-5-{3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-1-Phenyl-1H-Pyrazol-4-yl}-4,5-Dihydro-1H-Pyrazol-1-yl)-1,3-Thiazole

- Key Features : Integrates triazole and thiazole rings, with dual bromophenyl groups.

- Structural Comparison : The triazole-thiazole system increases rigidity compared to the target compound’s simpler dihydropyrazole core. The bromophenyl groups enhance halogen bonding but reduce solubility .

Sulfonyl-Containing Analogues

1-(4-Methyl-Phenyl-Sulfonyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazole

- Key Features: Phenylsulfonyl group at position 1 and a non-halogenated phenyl group at position 3.

- Structural Comparison : The absence of halogen substituents simplifies the electronic profile. The pyrazoline ring is nearly planar (maximum deviation: 0.078 Å), whereas the target compound’s 2-chlorophenyl group introduces steric hindrance, likely reducing planarity .

1-(4-Bromophenyl)-5-(4-Chlorophenyl)-3-(4-(Methylsulfonyl)Phenyl)-4,5-Dihydro-1H-Pyrazole (Compound 2i)

- Key Features : Methylsulfonyl group at position 3 and dual halogenated aryl groups.

- IR data (νmax 1307 cm⁻¹ for SO₂) and NMR shifts (δ 6.97 ppm for aromatic protons) suggest similar electronic effects to the target compound .

Crystallographic and Conformational Differences

- Halogen Effects : Compounds 4 (Cl) and 5 (Br) are isostructural but show adjusted crystal packing due to halogen size (Cl: van der Waals radius 1.80 Å, Br: 1.95 Å). This impacts π-stacking and halogen bonding, critical for solid-state stability .

- Planarity : The target compound’s 2-chlorophenyl group likely induces torsional strain, reducing planarity compared to fluorophenyl analogues (e.g., compound 5), which exhibit near-perpendicular fluorophenyl orientations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, the phenylsulfonyl group can be introduced by reacting 1,3-diketones with phenylsulfonyl hydrazide under microwave irradiation or reflux conditions. Solvent polarity (e.g., ethanol vs. DMF) significantly impacts reaction efficiency and yield. Post-synthesis, purification is achieved via column chromatography, and structural validation is performed using NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming the substitution pattern and diastereomeric purity. X-ray crystallography provides precise bond lengths, angles, and dihedral angles, revealing the non-planar geometry of the dihydropyrazole ring. For instance, studies on analogous pyrazole derivatives show C–N bond lengths of ~1.35 Å and dihedral angles >150° between aromatic rings .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility is determined in solvents of varying polarity (e.g., DMSO, chloroform, water) using UV-Vis spectroscopy or gravimetric analysis. Stability studies involve accelerated degradation tests under acidic/basic conditions (e.g., 0.1 M HCl/NaOH) and thermal analysis (TGA/DSC). For example, sulfonyl-containing pyrazoles exhibit higher stability in aprotic solvents but may hydrolyze in aqueous acidic media .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., GPCRs)?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations are used to model interactions with receptors like cannabinoid or adenosine receptors. Key parameters include binding energy (ΔG), hydrogen bonding with residues (e.g., Ser/Thr in GPCRs), and π-π stacking with aromatic pockets. Studies on similar pyrazole derivatives show correlation between electron-withdrawing substituents (e.g., Br, Cl) and enhanced receptor affinity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. receptor antagonism)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, IC₅₀ protocols) or structural analogs. Systematic structure-activity relationship (SAR) studies are recommended, varying substituents (e.g., replacing phenylsulfonyl with carboxamide) and testing across standardized assays. For example, replacing 4-bromophenyl with 4-fluorophenyl in analogs increased antifungal activity by 30% in Candida models .

Q. How do solvent and substituent effects influence the compound’s photophysical properties?

- Methodological Answer : Solvatochromism studies using UV-Vis and fluorescence spectroscopy in solvents like hexane (non-polar) vs. methanol (polar) reveal shifts in λₘₐₓ due to dipole-dipole interactions. Electron-withdrawing groups (e.g., sulfonyl) enhance intramolecular charge transfer, increasing molar absorptivity. For example, polar solvents redshift emission spectra by 20–30 nm in bromophenyl-pyrazoles .

Q. What advanced techniques validate the compound’s enantiomeric purity for chiral studies?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers using hexane/isopropanol mobile phases. Circular dichroism (CD) spectroscopy confirms absolute configuration, while X-ray crystallography provides definitive proof of stereochemistry. For dihydropyrazoles, the 4,5-dihydro ring often induces axial chirality, requiring >99% ee for pharmacological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.